molecular formula C7H9ClN2 B140136 2-Chloro-4,6-dimethylpyridin-3-amine CAS No. 140413-40-7

2-Chloro-4,6-dimethylpyridin-3-amine

Cat. No. B140136
CAS RN: 140413-40-7
M. Wt: 156.61 g/mol
InChI Key: PDPCDUNCJYNCDR-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylpyridin-3-amine, or 2C-DMP, is a chemical compound belonging to the pyridine family. It is a member of the 3-substituted pyridines group, and it is a derivative of 2-chloro-4,6-dimethylpyridine. This compound has a variety of applications in scientific research, ranging from its use in organic synthesis to its role in biochemical and physiological studies.

Scientific Research Applications

Microwave-Assisted Synthesis

A study by Samadi et al. (2011) introduces a rapid and efficient microwave-assisted method for the amination of 2-chloropyridine derivatives, including 2-Chloro-4,6-dimethylpyridin-3-amine, with amide solvents such as dimethylformamide (DMF) or formamide, without the need for transition-metal catalysts. This process underscores the compound's utility in synthesizing aminopyridine derivatives, which are valuable in various chemical and pharmaceutical applications (Samadi et al., 2011).

Oxidative Amination

Goryunenko et al. (2004) explored the oxidative amination of 3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione, a process potentially analogous to reactions involving this compound. The study indicates how primary alkylamines and potassium amide in liquid ammonia can lead to aminopyridine derivatives, highlighting the compound's role in synthesizing nitrogen-containing heterocycles (Goryunenko et al., 2004).

Catalysis in Polymer Synthesis

Kim et al. (2018) demonstrated the use of aromatic amine ligands, including aminopyridine derivatives, in catalyzing the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE) with copper(I) chloride. This application suggests that derivatives of this compound could serve as effective ligands in catalytic systems for polymer production (Kim et al., 2018).

Synthesis of Heterocyclic Compounds

Yassin (2009) discussed the synthesis of various heterocyclic compounds from 2-chloro-4,6-dimethylpyridine-3-carbonitrile, showcasing the chemical's versatility as a precursor for creating a wide range of biologically active molecules. This research highlights the importance of this compound in medicinal chemistry and drug design (Yassin, 2009).

properties

IUPAC Name

2-chloro-4,6-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-3-5(2)10-7(8)6(4)9/h3H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPCDUNCJYNCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440972
Record name 2-chloro-4,6-dimethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

140413-40-7
Record name 2-chloro-4,6-dimethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4,6-dimethylpyridin-3-amine
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